molecular formula C7H9N3S B2827829 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 31297-60-6

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile

Cat. No.: B2827829
CAS No.: 31297-60-6
M. Wt: 167.23
InChI Key: UZUNDVJTFGWNHN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is a nitrile-based organic compound featuring a propanedinitrile backbone substituted with dimethylamino (N(CH₃)₂) and methylsulfanyl (SCH₃) groups at the methylidene position. The dimethylamino group is electron-donating, while the methylsulfanyl group introduces moderate electron-withdrawing effects, creating a polarized electronic structure. This compound’s reactivity is influenced by these substituents, making it a candidate for cyclocondensation reactions and heterocyclic synthesis .

Crystallographic data for the closely related 2-[(dimethylamino)methylidene]propanedinitrile (lacking the methylsulfanyl group) reveals a dihedral angle of 7.95(18)° between the dimethylamino and propanedinitrile moieties, with weak C–H⋯N hydrogen bonds forming a 3D network . These structural features highlight the role of substituents in molecular packing and intermolecular interactions.

Properties

IUPAC Name

2-[dimethylamino(methylsulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNDVJTFGWNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of dimethylamine, carbon disulfide, and malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dimethylamine+Carbon disulfide+Malononitrile2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile\text{Dimethylamine} + \text{Carbon disulfide} + \text{Malononitrile} \rightarrow \text{2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile} Dimethylamine+Carbon disulfide+Malononitrile→2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile

Industrial Production Methods

In an industrial setting, the production of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile exerts its effects involves interactions with various molecular targets. The dimethylamino and methylsulfanyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, emphasizing substituent effects on reactivity, physical properties, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity Applications/References
2-[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile (hypothetical) C₇H₈N₃S ~177.2 (estimated) Dimethylamino, methylsulfanyl Polarized electronic structure; potential for cyclocondensation and heterocyclic synthesis Not explicitly reported; inferred from substituent effects in analogs
2-[bis(methylsulfanyl)methylidene]propanedinitrile C₆H₆N₂S₂ 176.26 Two methylsulfanyl groups High sulfur content; used in [4+2] cyclocondensation to form pyrimidine derivatives Synthesis of annulated pyrimidines (e.g., compound 13 in )
2-[(Dimethylamino)methylidene]propanedinitrile C₆H₇N₃ 121.14 Dimethylamino only Planar crystal structure with weak hydrogen bonds; dihedral angle = 7.95° Crystallography studies; model for hydrogen-bonding networks
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile C₉H₁₁N₃OS 209.27 Morpholin-4-yl, methylsulfanyl Higher molecular weight; enhanced solubility due to morpholine’s polar nature Pharmaceutical intermediates (Biosynth brand; lab use only)
2-(Amino(methylthio)methylene)malononitrile C₅H₅N₃S 139.18 Amino, methylthio Smaller molecular weight; reactive amino group Organic synthesis (e.g., alkylation reactions; compound 107 in )

Key Comparative Insights

Substituent Effects on Reactivity: The dimethylamino group enhances nucleophilicity, favoring cyclocondensation with 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidines . Methylsulfanyl groups stabilize intermediates via sulfur’s lone-pair interactions, as seen in the synthesis of compound 13 ().

Crystallographic and Physical Properties: The absence of methylsulfanyl in the dimethylamino-only analog () reduces steric hindrance, enabling tighter crystal packing via hydrogen bonds.

Applications in Material Science: Ethyl 4-(dimethylamino) benzoate () demonstrates superior reactivity in resin formulations compared to other amines, suggesting dimethylamino-substituted nitriles may enhance polymer crosslinking. 2-[bis(methylsulfanyl)methylidene]propanedinitrile () is pivotal in heterocyclic chemistry, forming fused pyrimidine systems with applications in medicinal chemistry.

Biological Activity

2-[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile, also known as a derivative of propanedinitrile, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile, and it features a structure that includes a dimethylamino group, a methylsulfanyl group, and two nitrile functionalities. Its molecular formula is C6H10N2SC_6H_10N_2S, with a molecular weight of approximately 142.22 g/mol.

Synthesis

The synthesis of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile generally involves the reaction of dimethylamine with a suitable precursor containing the methylsulfanyl group and propanedinitrile moiety. Various synthetic routes can be employed to optimize yield and purity, including condensation reactions under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds related to 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specific derivatives showed MIC values ranging from 20 to 70 µM, indicating moderate to strong antibacterial effects .

Anticancer Activity

Studies have also highlighted the compound's potential in oncology:

  • In vitro assays demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .

The biological activity of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancerous tissues. The dimethylamino group may enhance cell membrane permeability, while the nitrile groups could participate in interactions with nucleophiles in biological systems.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated various derivatives of propanedinitrile for their antimicrobial properties. The results indicated that compounds similar to 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile displayed considerable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Anticancer Research

A notable case study involved testing the compound against human cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Data Tables

Activity MIC (µM) Tested Strains
Antimicrobial20 - 70E. coli, S. aureus
Anticancer (in vitro)N/AVarious human cancer cell lines

Q & A

Q. Experimental Design :

  • Spectroscopy : Time-resolved fluorescence for excited-state dynamics.
  • Z-Scan Technique : Measure nonlinear refractive index (n₂) using pulsed lasers.

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